Sempervirine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
Sempervirine: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Sempervirine, an indolo[2,3-a]quinolizine-based alkaloid. Isolated from plants of the Gelsemium genus, Sempervirine has garnered significant interest for its potent anti-neoplastic properties. This guide details its chemical structure, physicochemical characteristics, synthesis, spectroscopic profile, and mechanisms of action, with a focus on its role in modulating key cellular signaling pathways.
Chemical Structure and Physicochemical Properties
Sempervirine (IUPAC Name: 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium) is a pentacyclic alkaloid. The molecule is achiral and possesses a planar structure that contributes to its ability to intercalate with DNA.[1][2][3] Its structure was elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[4]
Physicochemical Data
The key physicochemical properties of Sempervirine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₂ | [PubChem] |
| Molecular Weight | 272.34 g/mol | [PubChem] |
| Exact Mass | 272.131348519 Da | [PubChem] |
| CAS Number | 549-92-8 | [PubChem] |
| Appearance | Yellow crystalline solid | N/A |
| InChI Key | UQVUEULZDJRMJR-UHFFFAOYSA-N | [PubChem] |
| SMILES | C1CCc2c[n+]3ccc4c5ccccc5[n-]c4c3cc2C1 | [PubChem] |
| Stereochemistry | Achiral | N/A |
Chemical Synthesis
Several total syntheses of Sempervirine have been reported since the pioneering work of Woodward.[4] A modern and efficient route utilizes a combination of palladium-catalyzed reactions, specifically a Sonogashira coupling followed by a Larock indole synthesis.[1][2][4] This approach allows for the construction of the complex pentacyclic core in high yield.
A representative synthetic scheme achieves a 76% overall yield in six steps.[4] The key steps involve the Sonogashira reaction, a Larock indole synthesis, a triflate-promoted cyclization, and a final oxidation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target molecule.[4]
Experimental Protocol: General Procedure for DDQ Oxidation
This protocol describes the final oxidation step in a reported synthesis of Sempervirine Triflate.[4]
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Dissolution: Dissolve the precursor amine (e.g., compound 8 from the cited synthesis, 1 equivalent) in an appropriate solvent such as dichloromethane (CH₂Cl₂).
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Reagent Addition: Add a solution of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (approximately 1.1 equivalents) in the same solvent to the reaction mixture.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
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Purification: Purify the resulting crude product. In the cited literature, Sempervirine triflate was purified by precipitation, yielding the final product with 96% efficiency.[4]
Spectroscopic Characterization
The structural elucidation of Sempervirine relies on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework. The absence of a signal in the N-H region of the infrared spectrum was a key piece of evidence confirming the quaternary nature of the nitrogen atom within the aromatic system.[4]
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.[4]
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Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule and its synthetic intermediates.[4]
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Fluorescence Spectroscopy: Sempervirine is a fluorescent molecule, a property that can be exploited for cellular imaging studies to observe its subcellular localization.[5] It has been shown to accumulate within the nucleolus.[5]
Spectroscopic Data
While a complete assigned spectrum for Sempervirine is not provided in the cited results, the data for a key synthetic precursor (Compound 7 ), which shares the core heterocyclic system, offers valuable insight into the expected chemical shifts.[4]
| Data Type | Observed Values for Precursor (Compound 7) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.40 (br, 1H), 8.13 (s, 1H), 7.56 (d, J = 8.0 Hz, 1H), 7.44 (s, 1H), 7.38 (d, J = 8.0 Hz, 1H), 7.21 (t, J = 7.2 Hz, 1H), 7.11 (t, J = 7.2 Hz, 1H), 4.05 (t, J = 6.0 Hz, 2H), 3.26 (t, J = 6.0 Hz, 2H), 2.80 (br, 2H), 2.67 (br, 2H), 1.80 (br, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.8, 147.7, 147.4, 136.5, 134.1, 131.7, 129.3, 123.0, 121.3, 119.7, 118.9, 112.6, 111.8, 64.0, 29.2, 27.5, 26.3, 22.7, 22.5 |
| HRMS (ES) | m/e calcd for C₁₉H₂₁N₂O (M + H)⁺ 293.1648, found 293.1656 |
Biological Activity and Mechanisms of Action
Sempervirine exhibits significant anticancer activity across a range of cancer cell lines, including ovarian, breast, cervical, lymphoma, and hepatocellular carcinoma.[6][7] Its cytotoxicity is mediated through multiple mechanisms of action.
Quantitative Biological Data
The dose-dependent cytotoxic effects of Sempervirine have been quantified in human ovarian cancer cells (SKOV3).[6]
| Assay | Concentration | Result (% of Control) |
| Colony Formation | 2.5 µM | 82.83 ± 3.54 |
| 5.0 µM | 47.31 ± 1.84 | |
| 10.0 µM | 35.29 ± 2.31 | |
| Apoptosis Rate | 2.5 µM | 130.7% (of control rate) |
| 5.0 µM | 487.3% (of control rate) | |
| 10.0 µM | 1544.9% (of control rate) |
Key Signaling Pathways
Inhibition of RNA Polymerase I Transcription: A primary mechanism of Sempervirine's action is the inhibition of ribosomal RNA (rRNA) synthesis.[5][8][9] It enters the nucleus, accumulates in the nucleolus, and binds to rRNA.[5][9] This leads to a reduction in the protein stability of RPA194, the main catalytic subunit of RNA Polymerase I, thereby inducing nucleolar stress and halting ribosome biogenesis.[5][8] This action inhibits cell growth and proliferation and is notably independent of p53 status, making it effective in a broad range of tumors.[5][6]
Inhibition of the Wnt/β-Catenin Pathway: Sempervirine has been shown to inactivate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like hepatocellular carcinoma.[7][10] By inhibiting this pathway, Sempervirine prevents the nuclear accumulation of β-catenin, leading to the downregulation of its target genes such as c-Myc and Cyclin D1, which are critical for cell proliferation.[10] This inhibition contributes to cell cycle arrest in the G1 phase and the induction of apoptosis.[7][10]
References
- 1. Synthesis and Cytoxicity of Sempervirine and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytoxicity of Sempervirine and Analogues | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytoxicity of Sempervirine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sempervirine inhibits proliferation, invasion and metastasis of ovarian cancer cells and induces ultrastructural changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Sempervirine inhibits RNA polymerase I transcription independently from p53 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sempervirine Inhibits Proliferation and Promotes Apoptosis by Regulating Wnt/β-Catenin Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
